6'-Bromo-3',4'-dihydro-1'h-spiro[azetidine-2,2'-naphthalene]
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Overview
Description
6’-Bromo-3’,4’-dihydro-1’h-spiro[azetidine-2,2’-naphthalene] is a spirocyclic compound characterized by its unique structure, where an azetidine ring is fused to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-3’,4’-dihydro-1’h-spiro[azetidine-2,2’-naphthalene] typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Spirocyclization: The azetidine ring is then fused to the naphthalene moiety through spirocyclization reactions. This step often requires specific catalysts and reaction conditions to ensure the correct formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
6’-Bromo-3’,4’-dihydro-1’h-spiro[azetidine-2,2’-naphthalene] can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
6’-Bromo-3’,4’-dihydro-1’h-spiro[azetidine-2,2’-naphthalene] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6’-Bromo-3’,4’-dihydro-1’h-spiro[azetidine-2,2’-naphthalene] involves its interaction with specific molecular targets. The spirocyclic structure provides rigidity, which can enhance binding affinity to targets such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spiro-azetidin-2-one: Known for its use in β-lactam antibiotics.
Spiro-pyrrolidine: Exhibits diverse biological activities.
Spiro-indol: Used in the synthesis of various pharmacologically active compounds.
Spiro-pyran: Known for its applications in materials science.
Uniqueness
6’-Bromo-3’,4’-dihydro-1’h-spiro[azetidine-2,2’-naphthalene] is unique due to its specific spirocyclic structure and the presence of a bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
7-bromospiro[2,4-dihydro-1H-naphthalene-3,2'-azetidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c13-11-2-1-10-8-12(5-6-14-12)4-3-9(10)7-11/h1-2,7,14H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNLMXHJWDBLEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN2)CC3=C1C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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